molecular formula C22H20FNO5 B11600008 methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11600008
M. Wt: 397.4 g/mol
InChI Key: TWVQEFDGHAKXHB-BOPFTXTBSA-N
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Description

METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials include 3,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde. The key steps may involve:

    Condensation Reactions: Formation of the pyrrole ring through condensation of the starting materials.

    Methylation: Introduction of the methyl group using methylating agents.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H20FNO5

Molecular Weight

397.4 g/mol

IUPAC Name

methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H20FNO5/c1-13-20(22(26)29-4)17(11-14-5-7-15(23)8-6-14)21(25)24(13)16-9-10-18(27-2)19(12-16)28-3/h5-12H,1-4H3/b17-11-

InChI Key

TWVQEFDGHAKXHB-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)F)/C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)F)C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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